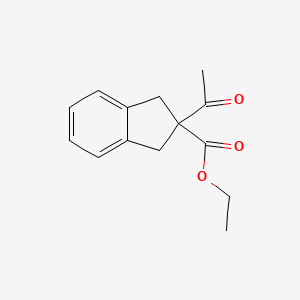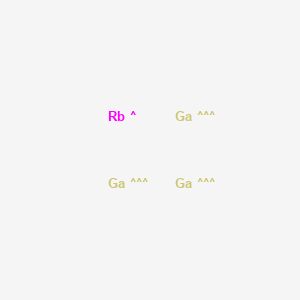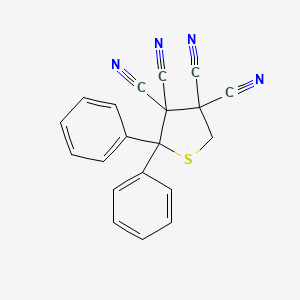
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is a chemical compound known for its unique structure and properties It contains a thiolane ring with two phenyl groups and four nitrile groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile typically involves the reaction of diphenylacetylene with sulfur and a nitrile source under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the thiolane ring and the incorporation of the nitrile groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, although specific biological applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mécanisme D'action
The mechanism of action of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile depends on the specific reaction or application. In general, the thiolane ring and nitrile groups can interact with various molecular targets, facilitating reactions such as nucleophilic addition or coordination to metal centers. These interactions can lead to the formation of new chemical bonds and the generation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-1,3-dithiolane: Similar structure but with sulfur atoms in the ring.
2,2-Diphenyl-1,3-oxathiolane: Contains an oxygen atom in the ring.
2,2-Diphenyl-1,3-thiazolidine: Contains a nitrogen atom in the ring.
Uniqueness
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is unique due to the presence of four nitrile groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile compound for various synthetic applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
79999-69-2 |
|---|---|
Formule moléculaire |
C20H12N4S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2,2-diphenylthiolane-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C20H12N4S/c21-11-18(12-22)15-25-20(19(18,13-23)14-24,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,15H2 |
Clé InChI |
WLLMIPQHXMLJEL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
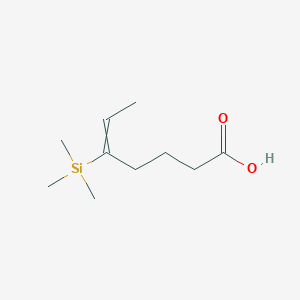
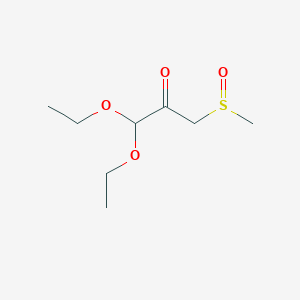
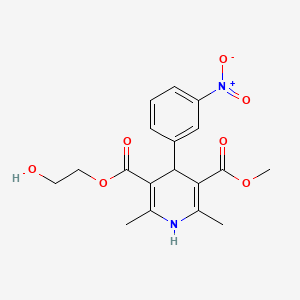
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)


![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
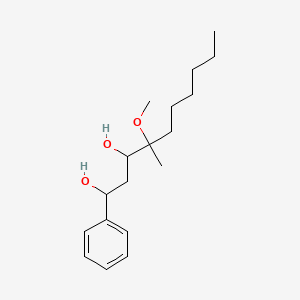
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
